molecular formula C9H5F3N2 B13218088 5,6,8-Trifluoroquinolin-3-amine

5,6,8-Trifluoroquinolin-3-amine

Cat. No.: B13218088
M. Wt: 198.14 g/mol
InChI Key: VKTBTMFREKLYSU-UHFFFAOYSA-N
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Description

5,6,8-Trifluoroquinolin-3-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,8-Trifluoroquinolin-3-amine typically involves the cyclization of fluorinated intermediates. One common method is the nucleophilic substitution of fluorine atoms on a quinoline precursor. This can be achieved through various cyclization and cycloaddition reactions, as well as direct fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using fluorinated starting materials. The process often requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6,8-Trifluoroquinolin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5,6,8-Trifluoroquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities. It is a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of liquid crystals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,6,8-Trifluoroquinolin-3-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The compound’s fluorine atoms enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,7,8-Trifluoroquinoline

Uniqueness

5,6,8-Trifluoroquinolin-3-amine is unique due to the specific positioning of its fluorine atoms, which confer distinct chemical and biological properties. This unique structure enhances its potential as a versatile compound in various applications, distinguishing it from other fluorinated quinolines .

Properties

Molecular Formula

C9H5F3N2

Molecular Weight

198.14 g/mol

IUPAC Name

5,6,8-trifluoroquinolin-3-amine

InChI

InChI=1S/C9H5F3N2/c10-6-2-7(11)9-5(8(6)12)1-4(13)3-14-9/h1-3H,13H2

InChI Key

VKTBTMFREKLYSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(C=C2F)F)F)N

Origin of Product

United States

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